

# RG7800 MOONFISH Trial Suspension: A Technical Support Resource

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## Compound of Interest

Compound Name: *RG7800 tetrahydrochloride*

Cat. No.: *B14002952*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the suspension of the RG7800 MOONFISH clinical trial for Spinal Muscular Atrophy (SMA). The content is structured to address specific questions that researchers may have regarding the trial's suspension, the underlying preclinical findings, and the implications for SMA drug development.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the suspension of the RG7800 MOONFISH trial?

The MOONFISH trial, a Phase 1b/2a study evaluating the SMN2 splicing modifier RG7800 in patients with SMA, was voluntarily suspended in April 2015 as a precautionary measure.<sup>[1]</sup> This decision, supported by the U.S. Food and Drug Administration (FDA) which subsequently placed the trial on clinical hold, was triggered by an unexpected safety finding in a concurrent long-term preclinical toxicology study.

Q2: What specific safety finding led to the trial suspension?

The critical safety finding was the observation of retinal toxicity in a 39-week toxicology study conducted in cynomolgus monkeys.<sup>[2][3]</sup> These non-human primates were administered RG7800 at concentrations higher than those used in the human participants of the MOONFISH trial.<sup>[1][4]</sup> The retinal findings in the monkeys were described as nonreversible histological changes.<sup>[2]</sup>

Q3: Were any similar adverse events observed in the human participants of the MOONFISH trial?

No. A comprehensive review of safety data from all patients enrolled in the MOONFISH trial was conducted, and no drug-related safety issues, including any ophthalmologic findings, were identified in the human participants.<sup>[4]</sup><sup>[5]</sup> At the time of the suspension, the first cohort of patients had completed their 12-week treatment, and a second cohort had commenced dosing.<sup>[4]</sup>

## Troubleshooting Guide for Related Research

Issue: My research involves a compound structurally related to RG7800, and I am concerned about potential off-target retinal effects.

Recommended Actions:

- **Preclinical Toxicology Screening:** It is crucial to conduct comprehensive long-term toxicology studies in a relevant non-human primate model, such as the cynomolgus monkey, given their retinal similarity to humans.
- **Ophthalmologic Monitoring:** Incorporate a robust battery of ophthalmologic assessments in your preclinical studies. This should include, but not be limited to, regular funduscopy examinations, optical coherence tomography (OCT), and electroretinography (ERG) to detect functional and structural changes in the retina.
- **Histopathology:** Detailed histopathological examination of the retina from different regions (peripheral and macular) is essential to identify any cellular-level changes, such as photoreceptor degeneration or changes in the retinal pigment epithelium.
- **Dose-Response Assessment:** Carefully evaluate the dose-response relationship of any observed toxicity to establish a no-observed-adverse-effect-level (NOAEL).

## Data Summary

While specific quantitative data from the RG7800 39-week monkey toxicology study is not publicly available, the following table summarizes the key qualitative findings that led to the MOONFISH trial suspension.

Parameter	Finding in 39-Week Cynomolgus Monkey Study	Finding in Human MOONFISH Trial (up to 12 weeks)
Ocular Safety	Unexpected retinal toxicity observed. Described as "nonreversible histological findings in the retina," including peripheral photoreceptor degeneration and microcystoid macular degeneration.[2]	No drug-related ocular adverse events reported.[4][5]
Drug Exposure	Toxicity observed at concentrations higher than those used in human trials.[1][4]	Dosing was within the established clinical protocol.
Regulatory Action	Precautionary suspension of dosing, followed by a clinical hold imposed by the FDA.	Trial dosing was suspended.

## Experimental Protocols

Detailed protocols for the proprietary 39-week cynomolgus monkey toxicology study of RG7800 are not publicly available. However, based on standard practices for such studies, the methodology would have likely included the following components:

### Exemplar Protocol: Long-Term Toxicology Study in Cynomolgus Monkeys

- Test System: Adult, healthy cynomolgus monkeys (*Macaca fascicularis*).
- Group Size: Typically, an equal number of male and female animals per dose group and a control group.
- Dosing: Daily oral administration of RG7800 at multiple dose levels (low, mid, high) and a vehicle control for a duration of 39 weeks.
- Clinical Observations: Daily general health and behavioral observations.

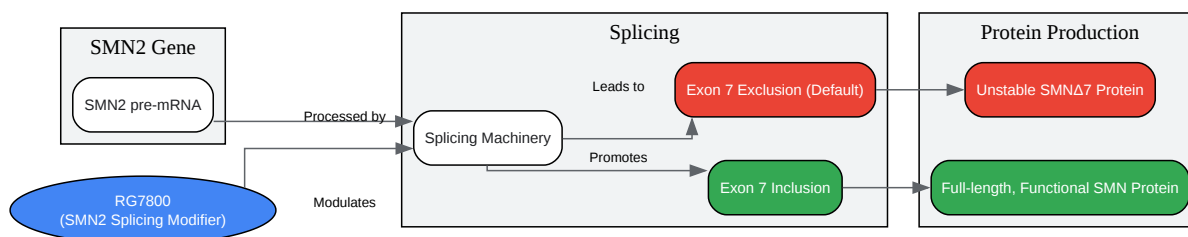
- **Ophthalmology Examinations:** Regular examinations by a veterinary ophthalmologist, including indirect ophthalmoscopy and potentially more specialized imaging like OCT.
- **Hematology and Clinical Chemistry:** Periodic blood collection to monitor systemic toxicity.
- **Necropsy and Histopathology:** At the end of the study, a full necropsy would be performed, with comprehensive microscopic examination of a wide range of tissues, with a particular focus on the eyes. The eyes would be processed for detailed histopathological evaluation of the retina and other ocular structures.

The MOONFISH trial (NCT02240355) was a Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled study.[\[6\]](#)[\[7\]](#)

- **Primary Objective:** To investigate the safety and tolerability of RG7800 in SMA patients.[\[4\]](#)
- **Secondary Objectives:** To evaluate the pharmacokinetics and pharmacodynamics of RG7800, including its effect on SMN protein levels.[\[4\]](#)
- **Patient Population:** Adult and pediatric patients with SMA.
- **Duration:** 12 weeks of treatment.

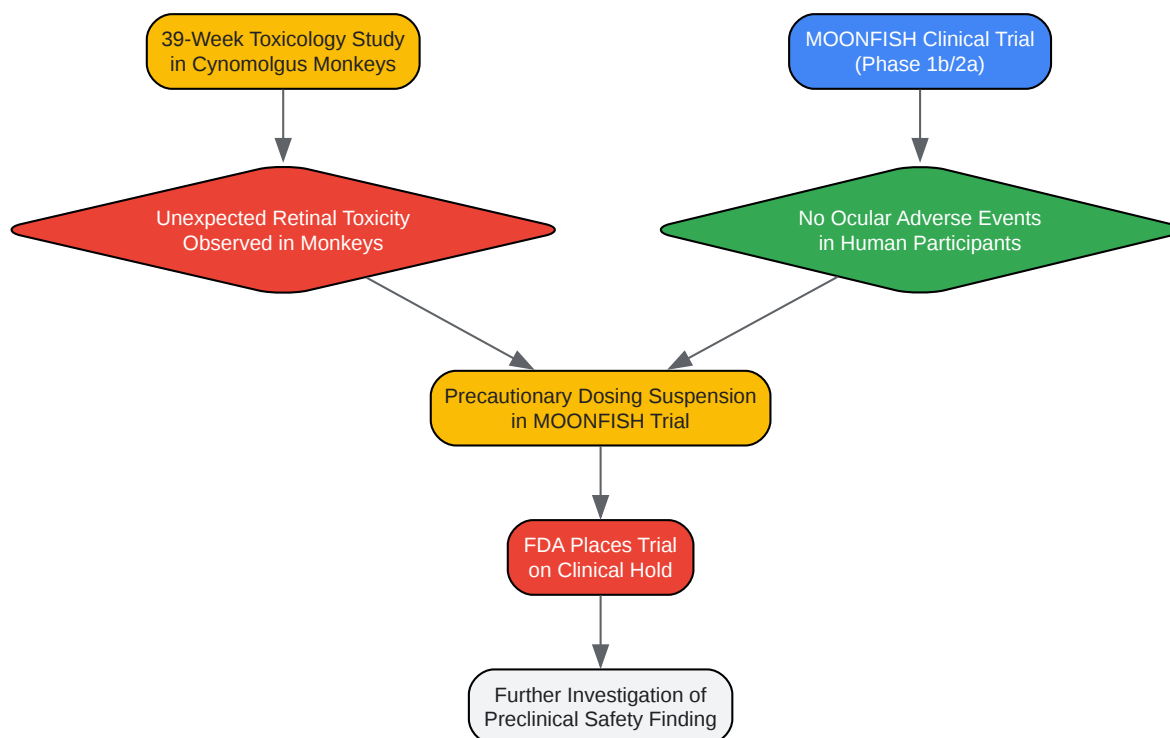
## Visualizations

The following diagrams illustrate the signaling pathway of SMN2 splicing modification and the logical workflow of the events leading to the MOONFISH trial suspension.



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Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.



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Caption: Workflow of events leading to the MOONFISH trial suspension.

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